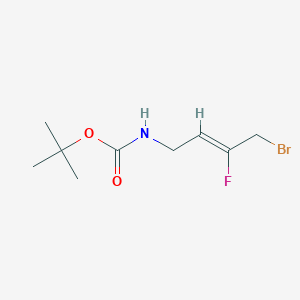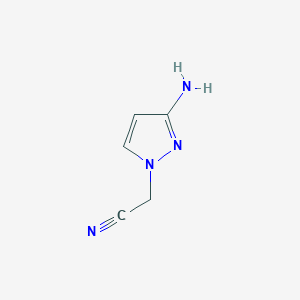
3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one
概要
説明
3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.244 g/mol. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidin-2-one ring, and a 3,5-dimethoxyphenyl group
作用機序
Target of Action
The primary target of 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one is the Fibroblast Growth Factor receptor (FGFR) . FGFRs are a group of receptor tyrosine kinases that play a key role in cell proliferation, differentiation, migration, and survival .
Mode of Action
This compound acts as an inhibitor of FGFR . By blocking the activity of these enzymes, it prevents the activation of FGFRs, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
The inhibition of FGFRs by this compound affects various biochemical pathways. FGFRs are involved in several signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways regulate various cellular processes such as cell growth, survival, and migration . By inhibiting FGFRs, this compound disrupts these pathways, leading to the inhibition of cell proliferation and survival .
Result of Action
The inhibition of FGFRs by this compound leads to the disruption of cell signaling pathways, resulting in the inhibition of cell proliferation and survival . This can lead to the death of cancer cells, making this compound a potential therapeutic agent for cancers that are driven by FGFR signaling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl group. One common synthetic route is the reaction of 3,5-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions to form the corresponding imine, which is then cyclized to form the pyrrolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
3-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Various indole derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXWKMVVFMZFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)







![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)




